![molecular formula C23H20N2O2 B8757245 N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)PHENYL]BENZAMIDE](/img/structure/B8757245.png)
N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)PHENYL]BENZAMIDE
描述
N-[4-(1,2,3,4-Tetrahydroquinoline-1-carbonyl)phenyl]benzamide is a complex organic compound that features a tetrahydroquinoline moiety linked to a benzamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl]benzamide typically involves the following steps:
Formation of Tetrahydroquinoline: The tetrahydroquinoline core can be synthesized via the hydrogenation of quinoline or through a Pictet-Spengler reaction involving an aromatic aldehyde and an amine.
Acylation: The tetrahydroquinoline is then acylated using an appropriate acyl chloride or anhydride to introduce the carbonyl group.
Coupling with Benzamide: The final step involves coupling the acylated tetrahydroquinoline with a benzamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for hydrogenation and automated systems for acylation and coupling reactions to ensure high yield and purity.
化学反应分析
Types of Reactions
N-[4-(1,2,3,4-Tetrahydroquinoline-1-carbonyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline moiety can be oxidized to form quinoline derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
科学研究应用
N-[4-(1,2,3,4-Tetrahydroquinoline-1-carbonyl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential anti-inflammatory and anticancer agents.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to bioactive molecules.
Industrial Applications: It is employed in the synthesis of dyes and pigments due to its stable aromatic structure.
作用机制
The mechanism of action of N-[4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydroquinoline moiety can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The benzamide group can enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Similar in structure but lacks the benzamide group.
Quinoline: The fully aromatic counterpart of tetrahydroquinoline.
Benzamide: Lacks the tetrahydroquinoline moiety.
Uniqueness
N-[4-(1,2,3,4-Tetrahydroquinoline-1-carbonyl)phenyl]benzamide is unique due to the combination of the tetrahydroquinoline and benzamide moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components.
属性
分子式 |
C23H20N2O2 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC 名称 |
N-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C23H20N2O2/c26-22(18-8-2-1-3-9-18)24-20-14-12-19(13-15-20)23(27)25-16-6-10-17-7-4-5-11-21(17)25/h1-5,7-9,11-15H,6,10,16H2,(H,24,26) |
InChI 键 |
BOWXEPIUZVMXHM-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
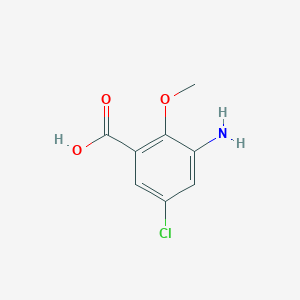
![2,4-Pyrimidinediamine, 5-chloro-N4-[4-(dimethylphosphinyl)phenyl]-N2-[2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl]-](/img/structure/B8757180.png)

![7-(2-Chloro-6-fluorophenyl)-5-(4-chlorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8757185.png)
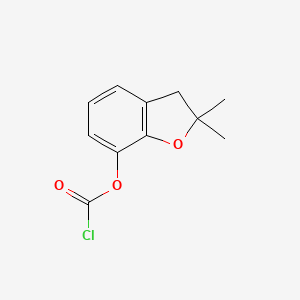
![(4'-Fluoro-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B8757193.png)
![METHYL (3S)-1-(2-CHLOROPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-3-CARBOXYLATE](/img/structure/B8757207.png)
![2-amino-3-methyl-N-[2-(morpholin-4-yl)ethyl]pentanamide](/img/structure/B8757216.png)
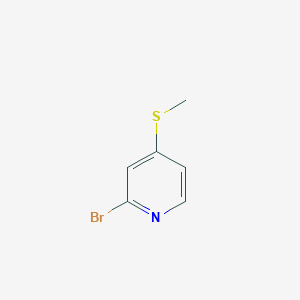
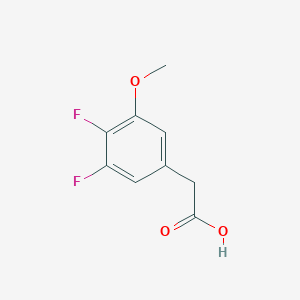
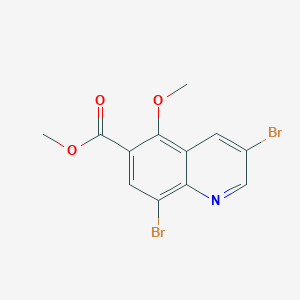
![4-[2-(4-Fluorophenyl)-1,3-dioxolan-2-yl]-2-nitroaniline](/img/structure/B8757243.png)


